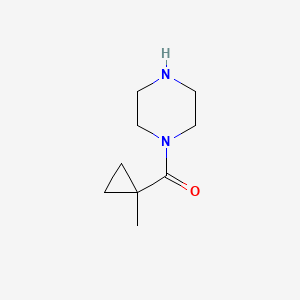
2-(3-Methoxypropyl)propane-1,3-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-Methoxypropyl)propane-1,3-diol is an organic compound that belongs to the class of diols It is characterized by the presence of two hydroxyl groups (-OH) and a methoxy group (-OCH3) attached to a propane backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxypropyl)propane-1,3-diol can be achieved through several methods. One common approach involves the reaction of 3-methoxypropyl bromide with propane-1,3-diol in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. Catalysts such as potassium carbonate can be employed to enhance the reaction rate. The final product is often purified using techniques like column chromatography or high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
2-(3-Methoxypropyl)propane-1,3-diol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Aldehydes or carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(3-Methoxypropyl)propane-1,3-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(3-Methoxypropyl)propane-1,3-diol involves its interaction with various molecular targets. The hydroxyl groups can form hydrogen bonds with other molecules, influencing their reactivity and stability. The methoxy group can participate in electron-donating interactions, affecting the compound’s overall chemical behavior.
Comparación Con Compuestos Similares
Similar Compounds
Propane-1,3-diol: A simple diol with two hydroxyl groups.
2-Methyl-1,3-propanediol: A diol with a methyl group attached to the propane backbone.
1,3-Dioxanes and 1,3-Dioxolanes: Cyclic compounds derived from propane-1,3-diol.
Uniqueness
2-(3-Methoxypropyl)propane-1,3-diol is unique due to the presence of the methoxy group, which imparts distinct chemical properties and reactivity compared to other similar diols. This makes it a valuable compound for various applications in research and industry.
Propiedades
Fórmula molecular |
C7H16O3 |
|---|---|
Peso molecular |
148.20 g/mol |
Nombre IUPAC |
2-(3-methoxypropyl)propane-1,3-diol |
InChI |
InChI=1S/C7H16O3/c1-10-4-2-3-7(5-8)6-9/h7-9H,2-6H2,1H3 |
Clave InChI |
HNNONNFIHONPSS-UHFFFAOYSA-N |
SMILES canónico |
COCCCC(CO)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


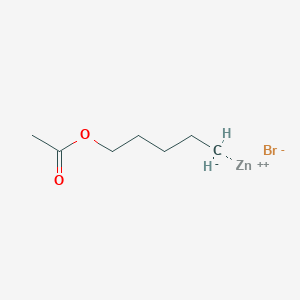
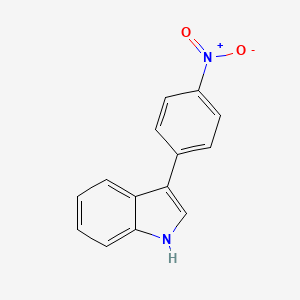
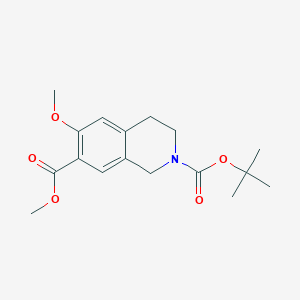
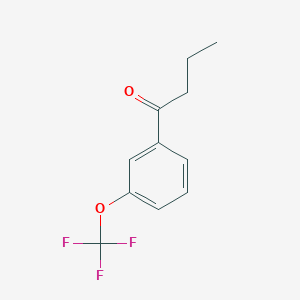
![Methyl 2-(bromomethyl)-6-[6-(bromomethyl)pyridin-2-yl]pyridine-4-carboxylate](/img/structure/B13981246.png)
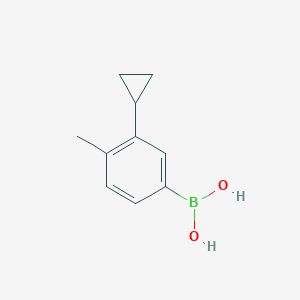
![2H,6H-[1,3]Thiazino[3,4-D][1,2,4]triazine](/img/structure/B13981252.png)
![(S)-2,2,2-trifluoro-1-[3-(trifluoromethoxy)phenyl]ethylamine](/img/structure/B13981257.png)

![(S)-4,5-dihydro-3-[(1z,7z)-hexadecan-7-enylidene]-4-hydroxy-5-methylenefuran-2(3h)-one](/img/structure/B13981264.png)
